[(2-Bromo-benzyl)-isopropyl-amino]-acetic acid
CAS No.:
Cat. No.: VC13417653
Molecular Formula: C12H16BrNO2
Molecular Weight: 286.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16BrNO2 |
|---|---|
| Molecular Weight | 286.16 g/mol |
| IUPAC Name | 2-[(2-bromophenyl)methyl-propan-2-ylamino]acetic acid |
| Standard InChI | InChI=1S/C12H16BrNO2/c1-9(2)14(8-12(15)16)7-10-5-3-4-6-11(10)13/h3-6,9H,7-8H2,1-2H3,(H,15,16) |
| Standard InChI Key | NQOITTZNOJGPES-UHFFFAOYSA-N |
| SMILES | CC(C)N(CC1=CC=CC=C1Br)CC(=O)O |
| Canonical SMILES | CC(C)N(CC1=CC=CC=C1Br)CC(=O)O |
Introduction
Chemical Identity and Structural Characterization
Molecular Formula and Key Identifiers
The molecular formula of [(2-bromo-benzyl)-isopropyl-amino]-acetic acid is C₁₂H₁₆BrNO₂, with a molecular weight of 286.16 g/mol . Its PubChem CID is 60838272, and it is registered under CAS numbers 1182439-22-0 and DB-248361 . The compound’s structural uniqueness lies in the 2-bromobenzyl group attached to an isopropylamino-acetic acid backbone, as depicted in its 2D and 3D conformational models .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₆BrNO₂ | |
| Molecular Weight | 286.16 g/mol | |
| SMILES | CC(C)N(CC1=CC=CC=C1Br)CC(=O)O | |
| InChI Key | NQOITTZNOJGPES-UHFFFAOYSA-N |
Synthesis and Reaction Pathways
Table 2: Hypothetical Synthesis Conditions
| Step | Reactants | Catalyst/Solvent | Conditions | Yield |
|---|---|---|---|---|
| 1 | 2-Bromobenzyl bromide + isopropylamine | - | RT, 12 h | ~75% |
| 2 | N-(2-bromobenzyl)-isopropylamine + bromoacetic acid | DCC, DMAP | 0°C → RT, 24 h | ~60% |
DCC = N,N'-Dicyclohexylcarbodiimide; DMAP = 4-Dimethylaminopyridine
Byproducts and Optimization
Side reactions may include over-alkylation at the amine or hydrolysis of the bromine substituent. Purification via silica gel chromatography (hexane/ethyl acetate gradients) is recommended, as demonstrated in related ester syntheses .
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is dominated by its polar carboxylic acid group and hydrophobic aromatic/isopropyl components. It is expected to be soluble in polar aprotic solvents (e.g., DMSO, DMFA) and sparingly soluble in water. The bromine atom enhances stability against oxidative degradation but may render the compound light-sensitive .
Future Research Directions
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Synthetic methodology: Developing one-pot reactions to improve yield and reduce purification steps.
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Biological screening: Evaluating inhibitory activity against viral proteases or cancer-related kinases.
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Structure-activity relationships (SAR): Modifying the benzyl substituent (e.g., chloro, nitro groups) to optimize potency .
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